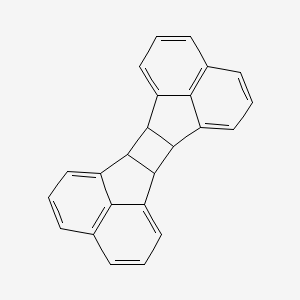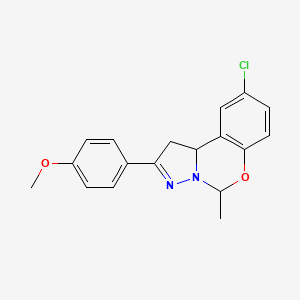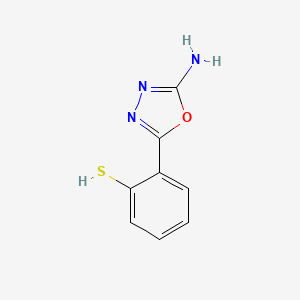
N-(4-pentylphenyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-pentylphenyl)cyclohexanecarboxamide: is an organic compound characterized by a cyclohexane ring attached to a carboxamide group, which is further connected to a 4-pentylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-pentylphenyl)cyclohexanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and 4-pentylaniline.
Activation of Carboxylic Acid: Cyclohexanecarboxylic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Formation: The activated carboxylic acid reacts with 4-pentylaniline to form the desired amide bond, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient synthesis process.
化学反応の分析
Types of Reactions
N-(4-pentylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of cyclohexanecarboxylic acid derivatives.
Reduction: Formation of N-(4-pentylphenyl)cyclohexanamine.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
N-(4-pentylphenyl)cyclohexanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals for display technologies.
作用機序
The mechanism by which N-(4-pentylphenyl)cyclohexanecarboxamide exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
N-(4-pentylphenyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)cyclohexanecarboxamide: Differing by the presence of an acetyl group instead of a pentyl group, leading to different chemical and physical properties.
N-(4-methylphenyl)cyclohexanecarboxamide:
N-(4-ethylphenyl)cyclohexanecarboxamide: With an ethyl group, offering a balance between the properties of the methyl and pentyl derivatives.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
特性
分子式 |
C18H27NO |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
N-(4-pentylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C18H27NO/c1-2-3-5-8-15-11-13-17(14-12-15)19-18(20)16-9-6-4-7-10-16/h11-14,16H,2-10H2,1H3,(H,19,20) |
InChIキー |
HYVLHQBMTJFRSS-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)NC(=O)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Bromo-2-(4-bromophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993553.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11993561.png)
![(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide](/img/structure/B11993562.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993564.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B11993566.png)
![Butyl 4-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11993578.png)

![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)



![(R)-2-[O-[(N-Benzylprolyl)amino]phenyl]benzylideneamino-acetato(2-)-N,N',N''-nickel(II)](/img/structure/B11993641.png)
